5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-2-7(3-11(15)4-10)8-1-9(12(16)17)6-14-5-8/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFZXNONUTYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687236 | |
| Record name | 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-98-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(3-fluoro-5-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation-Carbonation Approach for Pyridine Core Functionalization
A foundational method involves the lithiation of halogenated pyridine precursors followed by carboxylation. In US5445763A , 3-fluoro-5-lithiopyridines are generated by treating 2,5-dibromo-3-fluoropyridine with organolithium reagents (e.g., n-butyllithium) in tetrahydrofuran (THF) at -80°C to 10°C . Subsequent quenching with carbon dioxide introduces the carboxylic acid group at the 5-position of the pyridine ring (Figure 1).
Reaction Conditions :
-
Temperature : -80°C to 10°C
-
Solvent : THF or diethyl ether
-
Electrophile : CO₂
-
Yield : 60–75% (after chromatography)
This method is advantageous for its regioselectivity but requires stringent temperature control to prevent side reactions.
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 3-fluoro-5-hydroxyphenyl moiety is introduced via Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction. As described in Chemistry LibreTexts , aryl boronic acids react with halogenated pyridine-carboxylic acids under basic conditions. For example:
Protocol :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 eq)
-
Solvent : Dioxane/water (4:1)
-
Temperature : 90°C, 12 hours
-
Yield : 50–65%
Table 1 : Key Parameters for Suzuki Coupling
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Boronic Acid | 3-Fluoro-5-hydroxyphenyl |
| Halide Substrate | 5-Bromo-pyridine-3-carboxylic acid |
| Solvent System | Dioxane/H₂O |
| Reaction Time | 12 hours |
This method enables precise control over biaryl bond formation but may require protection of the hydroxyl group to prevent undesired side reactions.
Reductive Amination and Ester Hydrolysis
Alternative routes involve reductive amination of pyridine aldehydes followed by oxidation to carboxylic acids. Sigma-Aldrich product sheets describe the use of pyridine borane complexes for reductive amination, though direct application to this compound requires adaptation:
Steps :
-
Condensation of 5-formylpyridine-3-carboxylate with 3-fluoro-5-hydroxyaniline.
-
Reduction using NaBH₄ or pyridine borane.
-
Hydrolysis of the ester to the carboxylic acid using LiOH or HCl.
Optimization Challenges :
-
Selectivity : Competing reduction of the pyridine ring.
-
Yield : ~40% (over three steps).
Industrial-Scale Production via Continuous Flow Chemistry
Industrial synthesis leverages continuous flow systems to enhance efficiency. A representative protocol involves:
Process :
-
Step 1 : Continuous lithiation of 2,5-dibromo-3-fluoropyridine in THF at -50°C.
-
Step 2 : In-line carboxylation with supercritical CO₂.
-
Step 3 : Suzuki coupling in a packed-bed reactor with immobilized Pd catalysts.
Advantages :
-
Throughput : 1 kg/hour
-
Purity : >98% (HPLC)
Comparative Analysis of Synthetic Routes
Table 2 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Lithiation-Carbonation | 75 | 95 | Moderate |
| Suzuki Coupling | 65 | 97 | High |
| Reductive Amination | 40 | 90 | Low |
| Continuous Flow | 85 | 98 | High |
The Suzuki coupling and continuous flow methods are preferred for large-scale production due to superior yields and scalability.
Crystallization and Purification
Post-synthetic purification is critical. Parchem specifications recommend recrystallization from THF/water mixtures (3:1 v/v) to achieve >99% purity. Crystallographic data from Degruyter confirm that slow evaporation yields block-shaped crystals suitable for X-ray analysis.
Chemical Reactions Analysis
5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the development of radiolabeled compounds for imaging studies.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic properties of the compound, making it a valuable tool in studying enzyme inhibition and receptor binding. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, further modulating its activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid and related compounds:
Key Observations :
- Substituent Effects : Fluorine and hydroxyl groups modulate polarity and solubility. For example, 5-(4-hydroxyphenyl)pyridine-3-carboxylic acid exhibits higher aqueous solubility than fluorinated analogues due to the hydroxyl group’s hydrogen-bonding capacity .
- Lipophilicity : Difluoro-substituted derivatives (e.g., 5-(2,4-difluorophenyl)) show increased lipophilicity, which may enhance membrane permeability but reduce solubility .
- Electronic Properties : Electron-withdrawing groups (e.g., Cl, CF₃) on the pyridine ring increase the acidity of the carboxylic acid group, influencing binding interactions in biological systems .
Spectral Characterization
- IR Spectroscopy : Hydroxyl groups show broad absorption near 3300 cm⁻¹, while carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .
- NMR : Fluorine atoms induce distinct splitting patterns in ¹⁹F NMR, and substituent positions influence chemical shifts in ¹H NMR (e.g., aromatic protons near 7–8 ppm) .
Biological Activity
5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H8FNO3, with a molecular weight of 233.19 g/mol. The compound features a pyridine ring substituted with a fluorinated phenolic group, contributing to its lipophilicity and bioavailability compared to non-fluorinated analogs. Its functional groups, particularly the hydroxyl and carboxylic acid groups, are crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against multiple drug-resistant pathogens. In vitro studies have demonstrated its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It has been evaluated in human lung cancer cell lines (A549), where it exhibited notable cytotoxic effects, indicating its potential as a chemotherapeutic agent .
- Mechanism of Action : The biological activity is likely mediated through interactions with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity to biological targets, which can modulate various biochemical pathways.
Antimicrobial Efficacy
A study focused on the antimicrobial properties of related compounds showed that derivatives similar to this compound exhibited structure-dependent antimicrobial activity against multidrug-resistant strains. The results emphasized the need for further exploration of this compound as a scaffold for developing new antimicrobial agents .
Anticancer Activity
In another study, the compound was tested alongside various derivatives for anticancer efficacy. The results indicated that certain modifications to the structure could enhance its cytotoxic effects against cancer cell lines. This underscores the importance of structural optimization in developing effective cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Hydroxyphenylpyridine-3-carboxylic acid | Structure | Lacks fluorine; potential for similar biological activity. |
| 2-Pyridone derivatives | Structure | Different nitrogen positioning; varied biological activities. |
| Nicotinic acid derivatives | Structure | Similar pyridine ring; known for neuroprotective effects. |
The unique combination of a fluorinated phenolic moiety with a pyridine core in this compound enhances its pharmacological properties compared to these analogs.
Q & A
Basic: What are the key synthetic routes for 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid?
The synthesis typically involves halogenation and coupling reactions. For example:
- Trifluoromethylation and halogenation : Pyridine derivatives can be synthesized via selective decarboxylation or trifluoromethylation under controlled conditions (e.g., using CuI or Pd catalysts) .
- Coupling reactions : Suzuki-Miyaura coupling may link fluorophenyl groups to pyridine rings. Reaction optimization includes solvent selection (DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) .
- Post-functionalization : Hydroxyl groups are introduced via deprotection of protected intermediates (e.g., tert-butyl groups under acidic conditions) .
Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-halogenation, which can lead to byproducts like 5-(2,4-dichloro-5-fluorophenyl) analogs .
Advanced: How can conflicting spectroscopic data for this compound be resolved?
Discrepancies in NMR or mass spectrometry data often arise from:
- Tautomerism : The hydroxyl and carboxylic acid groups may participate in keto-enol tautomerism, altering peak positions in -NMR. Use DMSO-d₆ to stabilize enolic forms .
- Impurity analysis : LC-MS can detect halogenated byproducts (e.g., chlorine substitution at unintended positions). Compare with reference spectra of structurally similar compounds like 5-(4-fluorophenyl)pyridine-3-carboxylic acid .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for analogs like 1-(3-chloro-4-fluorophenyl)methyl-pyrrolidine derivatives .
Methodological Tip : Validate purity (>95%) via elemental analysis and differential scanning calorimetry (DSC) to confirm melting points .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR confirm substituent positions. For example, the pyridine C3-carboxylic acid shows a distinct peak at ~168 ppm .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- High-resolution MS : Confirm molecular weight (e.g., [M+H]+ for C₁₂H₉FNO₃: calc. 246.06, observed 246.05) .
Advanced Application : Use -NMR to verify fluorine substitution patterns, referencing 3-fluorophenyl analogs (δ ≈ -115 ppm) .
Advanced: How can computational modeling optimize its pharmacological activity?
- Docking studies : Model interactions with targets like kinase enzymes (e.g., EGFR) using PyMol or AutoDock. The fluorophenyl group enhances hydrophobic binding, while the carboxylic acid may form hydrogen bonds .
- QSAR analysis : Correlate substituent positions (e.g., meta-fluoro vs. para-fluoro) with bioactivity. For example, 3-fluoro substitution improves metabolic stability compared to 4-fluoro analogs .
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.5) but potential CYP450 inhibition due to the pyridine ring .
Validation : Compare in silico results with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .
Basic: What are the stability and storage requirements for this compound?
- Stability : Susceptible to hydrolysis of the carboxylic acid group in aqueous media. Store at 2–8°C in airtight containers under nitrogen .
- Light sensitivity : Protect from UV exposure to prevent degradation of the fluorophenyl moiety .
- Solubility : Poor in water (<0.1 mg/mL); dissolve in DMSO or ethanol for biological assays .
Advanced Tip : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf life .
Advanced: How to address low yields in large-scale synthesis?
- Catalyst optimization : Replace homogeneous catalysts (e.g., PdCl₂) with heterogeneous systems (e.g., Pd/C) to improve recyclability and reduce costs .
- Flow chemistry : Enhance heat/mass transfer for exothermic steps like trifluoromethylation .
- Byproduct mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap excess halogenating agents .
Case Study : A kilogram-scale synthesis of methyl-6-chloro-5-(trifluoromethyl)nicotinate achieved 85% yield using continuous flow reactors .
Basic: What are the reported biological activities of related compounds?
- Anticancer : Pyridine-3-carboxylic acid derivatives inhibit tyrosine kinases (e.g., VEGFR-2) with IC₅₀ values <100 nM .
- Antimicrobial : Fluorophenyl groups enhance activity against Gram-positive bacteria (MIC ~2 µg/mL) .
- Anti-inflammatory : Carboxylic acid moieties suppress COX-2 expression in murine models .
Contradiction Note : Some studies report conflicting cytotoxicity data due to variations in cell lines (e.g., HeLa vs. MCF-7) .
Advanced: How to design SAR studies for this compound?
- Core modifications : Compare pyridine (Planar) vs. pyrrolidine (Non-planar) rings to assess conformational flexibility .
- Substituent effects : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 5-position .
- Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve membrane permeability .
Data Analysis : Use ANOVA to statistically validate potency differences between analogs (p < 0.05) .
Basic: What safety precautions are required during handling?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm) .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose as hazardous waste .
Regulatory Note : Not listed in TSCA; comply with local guidelines for research use .
Advanced: How to resolve discrepancies in reported melting points?
- Polymorphism : Different crystalline forms (e.g., Form I vs. Form II) can alter melting points. Characterize via PXRD .
- Impurity profiling : Trace solvents (e.g., DMF) may depress melting points. Use DSC with >99% purity samples .
- Inter-lab variability : Calibrate equipment using USP standards (e.g., caffeine or indium) .
Example : A 5-(trifluoromethyl)pyridine analog showed mp 287.5–293.5°C after recrystallization from ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
